molecular formula C20H18Cl2N2O3 B2834881 2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl 3,6-dichloropyridine-2-carboxylate CAS No. 1057953-76-0

2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl 3,6-dichloropyridine-2-carboxylate

Katalognummer: B2834881
CAS-Nummer: 1057953-76-0
Molekulargewicht: 405.28
InChI-Schlüssel: BFKNIXVDZMDZPN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This product is the chemical compound 2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl 3,6-dichloropyridine-2-carboxylate, provided as a high-purity material for research and development purposes. The molecular structure features a 1,3,3-trimethyl-2,3-dihydro-1H-indole (a hemicyanine or indolenine moiety) linked via a propenylidene bridge to a 3,6-dichloropyridine-2-carboxylate group. This specific arrangement suggests potential for applications in material science, such as in the development of organic semiconductors or nonlinear optical materials, and in chemical biology as a fluorescent probe or photosensitizer. Researchers are exploring its properties, including its photophysical characteristics and reactivity, which may be valuable for advanced technological and scientific applications. This product is intended for laboratory research by qualified professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the specific analytical data and safety data sheet (SDS) before use.

Eigenschaften

IUPAC Name

[2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 3,6-dichloropyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O3/c1-20(2)13-6-4-5-7-15(13)24(3)16(20)10-12(25)11-27-19(26)18-14(21)8-9-17(22)23-18/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKNIXVDZMDZPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC(=O)COC(=O)C3=C(C=CC(=N3)Cl)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl 3,6-dichloropyridine-2-carboxylate is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and other relevant pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C21_{21}H22_{22}Cl2_2N2_2O3_3
  • Molecular Weight : 421.32 g/mol
  • CAS Number : Not specifically listed in the provided sources but can be derived from its systematic name.

The compound features a pyridine ring, which is known for contributing to various biological activities, and an indole moiety that enhances its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds within the same structural class. For instance, derivatives of pyridine and indole have shown significant activity against various bacterial strains. Although specific data on this compound is limited, related studies suggest that it may exhibit:

  • Bactericidal Effects : Particularly against Gram-positive bacteria such as Staphylococcus aureus.
  • Fungicidal Activity : Potential effectiveness against fungal strains like Candida spp..

In a comparative study of related compounds, some exhibited MIC (Minimum Inhibitory Concentration) values lower than standard antibiotics, indicating promising antimicrobial potential .

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. The following findings are based on studies of structurally analogous compounds:

  • Cell Viability Assays : Compounds with similar structures were tested on L929 (mouse fibroblast) and A549 (human lung carcinoma) cell lines.
  • Results : Some derivatives showed increased cell viability at lower concentrations, suggesting a selective cytotoxic effect. For instance:
    CompoundConcentration (µM)Viability (%)
    Compound A50127
    Compound B10092
    Compound C20068

This indicates that while some derivatives may be cytotoxic at higher concentrations, others can promote cell viability, which is crucial for therapeutic applications .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Disruption of Membrane Integrity : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of such compounds. Key observations include:

  • The presence of electron-withdrawing groups (like chlorine in the pyridine ring) enhances antimicrobial potency.
  • The indole structure contributes to lipophilicity, which is essential for membrane penetration.

Study 1: Antimicrobial Efficacy

A recent study synthesized several derivatives based on the indole-pyridine scaffold and evaluated their antimicrobial efficacy against a panel of pathogens. The most active compound demonstrated an MIC value significantly lower than that of traditional antibiotics like ciprofloxacin .

Study 2: Cytotoxicity Evaluation

Another research effort focused on determining the cytotoxic effects of these compounds on cancer cell lines. The findings indicated that certain derivatives could selectively inhibit cancer cell growth while sparing normal cells, suggesting their potential as chemotherapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs include indole- and pyridine-based heterocycles with variations in substituents, linkage groups, and halogenation patterns. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Functional Groups Halogenation Molecular Weight* Key Features
Target Compound Indole-Pyridine Hybrid 1,3,3-Trimethylindole; propyl ester linkage 3,6-dichloropyridine ~460.3 g/mol Enhanced lipophilicity (methyl groups); electron-deficient pyridine moiety
[2-oxo-3-(pyridin-2-ylimino)dihydro-1H-indol-1-yl] acetic acid [9] () Indole-Pyridine Hybrid Pyridin-2-ylimino; acetic acid linkage None ~299.3 g/mol Polar carboxylic acid group; potential hydrogen-bonding capability
3,6-Dichloropyridine-2-carboxylic acid Pyridine Carboxylic acid 3,6-dichloro ~206.0 g/mol High reactivity for ester/amide formation; strong electron-withdrawing effects
1,3,3-Trimethyl-2,3-dihydro-1H-indole Indole 1,3,3-Trimethyl None ~175.3 g/mol Steric hindrance from methyl groups; limited solubility in polar solvents

*Molecular weights estimated based on structural formulas.

Key Observations:

Substituent Effects: The target compound’s 1,3,3-trimethylindole group increases steric hindrance and lipophilicity compared to non-methylated analogs (e.g., compound [9]). This may enhance membrane permeability but reduce aqueous solubility.

This difference may impact crystal packing (as inferred from hydrogen-bonding principles in ).

Synthetic Pathways :

  • Synthesis of the target compound likely parallels methods for related indole derivatives, such as refluxing with halogenated reagents (e.g., chloroacetic acid in ).

Physicochemical and Crystallographic Considerations

  • Hydrogen Bonding : The ester carbonyl and pyridine nitrogen in the target compound may participate in weak hydrogen bonds, though less effectively than the carboxylic acid in compound [9].
  • Crystallography: Structural determination of such hybrids would rely on programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation), as noted in –4.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-oxo-3-(1,3,3-trimethyl-2,3-dihydro-1H-indol-2-ylidene)propyl 3,6-dichloropyridine-2-carboxylate?

  • Methodological Answer : Multi-step organic synthesis is typically employed, starting with esterification of the pyridinecarboxylate moiety followed by condensation with the indole-derived fragment. For example, analogous compounds (e.g., ethyl 1,5-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate) are synthesized via refluxing intermediates under inert atmospheres, monitored by TLC for reaction completion . Purification via column chromatography (e.g., using pentane:ethyl acetate gradients) ensures >95% purity, as validated by HPLC .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR (¹H/¹³C) to verify proton and carbon environments, particularly distinguishing the indolylidene and dichloropyridine moieties.
  • X-ray crystallography to resolve stereochemical ambiguities (e.g., crystal system parameters such as triclinic P1P1 with a=10.399a = 10.399 Å, b=12.500b = 12.500 Å, as seen in related indole derivatives) .
  • High-resolution mass spectrometry (HRMS) for exact molecular weight confirmation (e.g., molecular formula C23H21Cl2N2O3C_{23}H_{21}Cl_2N_2O_3 with theoretical MW ~453.3 g/mol).

Q. What preliminary assays are recommended to assess biological activity?

  • Methodological Answer :

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1 nM–100 µM.
  • Solubility profiling : Determine partition coefficients (LogP) via shake-flask methods to guide formulation strategies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Purity analysis : Compare HPLC traces (e.g., >95% purity thresholds) to exclude batch-to-batch variability .
  • Isomer identification : Use chiral HPLC or circular dichroism to detect enantiomers, which may exhibit divergent bioactivities.
  • Target validation : Employ surface plasmon resonance (SPR) to quantify binding kinetics (KdK_d, konk_{on}/koffk_{off}) with putative targets, ensuring reproducibility across labs .

Q. What advanced computational approaches predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in active sites (e.g., kinase ATP pockets).
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics.
  • Free energy calculations : Apply MM-GBSA to estimate binding affinities, cross-validated with experimental IC₅₀ values .

Q. How can crystallographic data address discrepancies in proposed reaction mechanisms for its synthesis?

  • Methodological Answer :

  • Single-crystal X-ray diffraction : Resolve intermediates (e.g., enolate or Schiff base structures) to confirm mechanistic steps. For example, triclinic P1P1 symmetry (α=93.766°α = 93.766°, β=99.962°β = 99.962°) was critical in validating azetidinone ring formation in related compounds .
  • Electron density maps : Analyze residual density to identify transient species or byproducts missed in NMR .

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